REACTION_CXSMILES
|
[C:1](OC(N1CCN(CC(C2C=CC(Cl)=CC=2)C2C=CC(Cl)=CC=2)CC1)=O)(C)(C)C.[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([CH:37]([C:45]2[CH:50]=[CH:49][C:48]([C:51]3[CH:52]=[N:53][NH:54][CH:55]=3)=[CH:47][CH:46]=2)[CH2:38][N:39]2[CH2:44][CH2:43]N[CH2:41][CH2:40]2)=[CH:33][CH:32]=1.C(N1CCNCC1)(OC(C)(C)C)=O>>[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([CH:37]([C:45]2[CH:50]=[CH:49][C:48]([C:51]3[CH:52]=[N:53][NH:54][CH:55]=3)=[CH:47][CH:46]=2)[CH2:38][N:39]2[CH2:40][CH2:41][CH2:1][CH2:43][CH2:44]2)=[CH:33][CH:32]=1
|
Name
|
33B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CN1CCNCC1)C1=CC=C(C=C1)C=1C=NNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CN1CCCCC1)C1=CC=C(C=C1)C=1C=NNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |